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molecular formula C10H12N2OS B8387587 3-Methoxymethyl-2-methyl-4-thiocyanoaniline

3-Methoxymethyl-2-methyl-4-thiocyanoaniline

Cat. No. B8387587
M. Wt: 208.28 g/mol
InChI Key: JHINUXWJKCFXLQ-UHFFFAOYSA-N
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Patent
US05175299

Procedure details

22.6 g (0.15 mol) of 3-methoxymethyl-2-methylaniline was dissolved in 300 ml of methanol. Then, 36.5 g of sodium thiocyanate was added thereto to obtain a uniform solution. This solution was cooled to 0° C., and 100 ml of a saturated methanol solution of sodium bromide with 25.2 g of bromine was dropwise added thereto so that the reaction temperature did not exceed 5° C. After the dropwise addition, the mixture was stirred at a temperature of not higher than 5° C. for 1 hour and at room temperature for 1 hour to complete the reaction. The reaction solution was poured into 1 liter of water and neutralized with a 5% sodium carbonate aqueous solution. Chloroform was added to extract the oily substance. The chloroform layer was washed with water and a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. Then, the solvent was distilled off under reduced pressure to obtain 29.6 g of the desired product.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25.2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[C:5]([CH3:11])=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7].[S-:12][C:13]#[N:14].[Na+].[Br-].[Na+].BrBr.C(=O)([O-])[O-].[Na+].[Na+]>CO.C(Cl)(Cl)Cl.O>[CH3:1][O:2][CH2:3][C:4]1[C:5]([CH3:11])=[C:6]([CH:8]=[CH:9][C:10]=1[S:12][C:13]#[N:14])[NH2:7] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
COCC=1C(=C(N)C=CC1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
36.5 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
25.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature of not higher than 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a uniform solution
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
ADDITION
Type
ADDITION
Details
After the dropwise addition
WAIT
Type
WAIT
Details
at room temperature for 1 hour to complete
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
to extract the oily substance
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC=1C(=C(N)C=CC1SC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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